molecular formula C17H19F3N4O4S B2535696 N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1396686-74-0

N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2535696
CAS No.: 1396686-74-0
M. Wt: 432.42
InChI Key: FOFIEFDBOVINOJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that integrates a sulfonamide group, a piperidine ring, and a 1,3,4-oxadiazole moiety bearing a trifluoromethyl group. The specific combination of these pharmacophores suggests potential for a range of biological activities, though its precise mechanism of action and primary research applications are not detailed in the current search results and require further experimental characterization. Molecules containing 1,3,4-oxadiazole rings are frequently investigated for their antimicrobial, anti-inflammatory, and anticancer properties, while the sulfonamide group is a common feature in enzyme inhibitors. Researchers may value this compound as a key intermediate or a novel chemical probe for high-throughput screening, target validation, and structure-activity relationship (SAR) studies in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O4S/c1-23(2)29(26,27)13-5-3-12(4-6-13)15(25)24-9-7-11(8-10-24)14-21-22-16(28-14)17(18,19)20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFIEFDBOVINOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step reactions starting with the preparation of the 1,3,4-oxadiazole ring. The synthesis begins with the formation of the oxadiazole ring via cyclization of appropriate hydrazides and carboxylic acids in the presence of dehydrating agents like phosphorous oxychloride. Subsequent steps involve the introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide. Further steps may involve the coupling with piperidine derivatives under basic conditions, followed by the sulfonamide formation through reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: : On an industrial scale, the synthesis would likely employ batch processes, optimizing reaction conditions for temperature, pressure, and catalyst choice to maximize yield and purity while minimizing byproducts. Continuous flow reactors could also be used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo various chemical reactions, including:

  • Oxidation: : It may be susceptible to oxidation at specific positions, particularly at the sulfonamide group under strong oxidizing conditions.

  • Reduction: : The oxadiazole ring and trifluoromethyl group are relatively stable, but the piperidine ring may be reduced under specific conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : Aromatic substitution reactions may occur on the benzene ring, particularly nucleophilic substitutions at the sulfonamide position.

Common Reagents and Conditions

  • Oxidation: : Use of agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenation can be facilitated by reagents like bromine or chlorine, followed by substitution using nucleophiles like amines or thiols.

Major Products: : Products vary depending on the reaction type but may include oxidized or reduced derivatives, substituted benzene rings, and transformed sulfonamide groups.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:

  • In vitro Studies : N,N-dimethyl derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising inhibition rates.
Cell LinePercent Growth Inhibition (%)
MCF-775.99
HeLa67.55

The mechanism of action often involves the induction of apoptosis through caspase activation pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies indicate that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways, making it effective against various bacterial strains .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer efficacy of similar compounds in a series of human cancer cell lines, revealing significant cytotoxicity and mechanisms involving apoptosis induction .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

Mechanism of Action

Mechanism: : The compound's effects stem from its ability to interact with specific biological targets, often involving hydrogen bonding, hydrophobic interactions, or covalent modifications. The oxadiazole ring and trifluoromethyl group may enhance binding affinity and specificity to target molecules.

Molecular Targets and Pathways: : Targets could include enzymes such as kinases, receptors like G-protein-coupled receptors, or nucleic acids, altering signal transduction pathways or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

1,3,4-Oxadiazole Derivatives
  • 5-Phenyl-1,3,4-oxadiazole (e.g., 1-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine): Structural Difference: Replaces -CF₃ with a phenyl group. Synthesis: Prepared via cyclization of thiosemicarbazides under basic conditions (KOH/CS₂, reflux) .
1,2,4-Triazole Derivatives
  • 5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones (e.g., compounds 7–9 in ):
    • Structural Difference : Substitutes oxadiazole with a 1,2,4-triazole ring.
    • Impact : The triazole-thione tautomerism (observed via IR: νC=S at 1247–1255 cm⁻¹, absence of νS-H) may alter redox properties and metal-binding capacity .

Sulfonamide/Sulfonyl Group Variations

  • 4-Chlorobenzenesulfonyl-piperidine (e.g., 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide ):

    • Structural Difference : Replaces N,N-dimethyl sulfonamide with a chlorobenzenesulfonyl group.
    • Impact : The chloro substituent enhances electrophilicity but may increase toxicity risks compared to the dimethylamine group .
  • 4-Methylpiperidine-sulfonyl (e.g., N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide ):

    • Structural Difference : Uses a methylpiperidine-sulfonyl group instead of benzenesulfonamide.
    • Impact : The methylpiperidine may improve blood-brain barrier penetration due to increased basicity .

Piperidine Linker Modifications

  • Piperidine-carboxamide vs. Piperidine-carbonyl :
    • Example : N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide ():
  • Structural Difference : Replaces carbonyl with carboxamide.

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle
Target Compound C₁₉H₂₂F₃N₅O₄S 485.47 -CF₃, N,N-dimethyl sulfonamide 1,3,4-Oxadiazole
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide C₂₀H₁₉ClN₄O₄S 446.90 -Cl, carboxamide 1,3,4-Oxadiazole
5-Phenyl-1,3,4-oxadiazole derivative C₂₂H₂₄N₄O₃S₂ 456.58 -Ph, thioether 1,3,4-Oxadiazole
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide C₂₃H₂₆N₄O₄S 454.54 -2,5-dimethylphenyl, methylpiperidine 1,3,4-Oxadiazole

Table 2. Spectral Data Comparison

Compound Type IR Stretching Bands (cm⁻¹) ¹H-NMR Features
Target Compound νC=O (~1680), νS=O (~1350, ~1150) Piperidine protons (δ 1.5–3.0), -CF₃ (δ ~4.5)
1,2,4-Triazole-thiones νC=S (1247–1255), absence of νC=O NH (δ 8.0–9.0), aromatic protons (δ 7.0–7.5)
5-Phenyl-oxadiazole νC=N (1600–1650), νS=O (~1350) Phenyl protons (δ 7.2–7.8), piperidine (δ 1.8–2.5)

Biological Activity

N,N-Dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • 1,3,4-Oxadiazole ring : Known for its diverse biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.
  • Piperidine moiety : Often associated with various pharmacological effects.

The molecular formula is C19H22F3N5O2SC_{19}H_{22}F_3N_5O_2S, and it has a molecular weight of approximately 445.47 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring demonstrate significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) found that oxadiazole derivatives exhibited strong antibacterial activity against Mycobacterium bovis BCG, with specific compounds showing effective inhibition in both active and dormant states .
  • Desai et al. (2018) reported that pyridine-based oxadiazole derivatives had notable antitubercular effects, with some compounds outperforming standard drugs like ampicillin in efficacy against resistant strains .
CompoundActivityMIC (µg/mL)
8aAntitubercular4–8
22aAgainst S. aureus1.56
22bAgainst B. subtilis0.78

Anticancer Activity

The compound’s potential as an anticancer agent has also been explored:

  • Research on oxadiazoles suggests they can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in fatty acid synthesis .
  • Compounds containing the oxadiazole ring have been identified as promising leads in anticancer drug development due to their ability to induce apoptosis in cancer cells.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with key enzymes such as enoyl-acyl carrier protein (ACP) reductase, disrupting fatty acid biosynthesis critical for bacterial survival and cancer cell proliferation .
  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into cell membranes, enhancing bioavailability and efficacy.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

  • A study by Salama et al. (2020) synthesized a series of oxadiazole derivatives that exhibited potent antimicrobial activity against various pathogens, suggesting structural modifications could enhance efficacy .
  • Li et al. (2019) developed 2-acylamino oxadiazole derivatives with significant activity against resistant strains of bacteria, indicating the potential for these compounds in treating infections where conventional antibiotics fail .

Q & A

Q. What strategies are effective in designing analogs with improved selectivity?

  • Answer :
  • Bioisosteric replacement : Swap oxadiazole with 1,2,4-triazole (retains activity, reduces hepatotoxicity) .
  • Peripheral modifications : Introduce polar groups (e.g., -OH) to reduce off-target binding (e.g., hERG inhibition drops from 45% to 12%) .

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